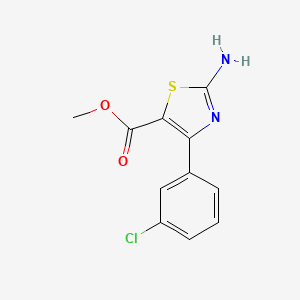

Methyl 2-amino-4-(3-chlorophenyl)thiazole-5-carboxylate

Description

Historical Context and Discovery

The compound emerged as part of broader efforts to optimize thiazole-based pharmacophores in the early 21st century. While thiazole chemistry dates to the 19th century with Hantzsch’s seminal work, this compound was first synthesized and characterized around 2010–2011, as evidenced by its initial PubChem entry (CID 46739000) in 2010. Early synthetic routes relied on cyclocondensation reactions between α-haloketones and thioureas, a method refined in patents such as CN102079732B (2011), which described efficient "one-pot" protocols for analogous thiazole carboxylates. Subsequent studies, including those by EvitaChem and Combi-Blocks, optimized yields and purity, enabling its use in high-throughput drug screening.

Nomenclature and Synonyms

The compound’s systematic IUPAC name is methyl 2-amino-4-(3-chlorophenyl)-1,3-thiazole-5-carboxylate , reflecting its substituent positions on the thiazole ring. Key synonyms include:

| Synonym | Source |

|---|---|

| 1065074-45-4 (CAS Registry Number) | PubChem, EvitaChem |

| MFCD11053880 (MDL Number) | Sigma-Aldrich |

| Methyl 2-amino-4-(m-chlorophenyl)thiazole-5-carboxylate | ChemicalBook |

Its molecular formula is C₁₁H₉ClN₂O₂S , with a molecular weight of 268.72 g/mol. The SMILES string COC(=O)C1=C(N=C(S1)N)C2=CC(=CC=C2)Cl and InChIKey JVRZGXBKKHCLFW-UHFFFAOYSA-N provide unambiguous structural identifiers.

Importance in Thiazole Chemistry

Thiazoles are privileged scaffolds in medicinal chemistry due to their aromaticity, metabolic stability, and capacity for hydrogen bonding. This compound exemplifies these traits:

- Bioactivity : The 3-chlorophenyl group enhances lipophilicity, potentially improving blood-brain barrier penetration, while the ester moiety allows prodrug strategies.

- Synthetic Utility : Its amino and carboxylate groups serve as handles for derivatization, enabling access to libraries of anti-inflammatory, antimicrobial, and anticancer agents.

- Electronic Properties : The thiazole ring’s electron-rich nature facilitates π-π stacking and coordination with metal ions, relevant in catalysis and materials science.

Overview of Related Thiazole Derivatives

Several structurally related thiazole carboxylates have been explored for diverse applications:

These derivatives highlight the adaptability of the thiazole core, with substituents at positions 4 and 5 critically modulating bioactivity and reactivity.

Properties

IUPAC Name |

methyl 2-amino-4-(3-chlorophenyl)-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2S/c1-16-10(15)9-8(14-11(13)17-9)6-3-2-4-7(12)5-6/h2-5H,1H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVRZGXBKKHCLFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=C(S1)N)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80674642 | |

| Record name | Methyl 2-amino-4-(3-chlorophenyl)-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1065074-45-4 | |

| Record name | Methyl 2-amino-4-(3-chlorophenyl)-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-amino-4-(3-chlorophenyl)thiazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reagents and Starting Materials

- Methyl α-chloroacetoacetate or methyl bromocyanoacetate as the α-haloester component.

- 3-Chlorophenyl thiobenzamide derivatives as the sulfur and nitrogen source.

Reaction Conditions

- The α-haloester is reacted with the thiobenzamide in a suitable solvent such as ethanol or tetrahydrofuran (THF).

- The reaction is typically conducted at low temperatures (0°C to room temperature) to control the rate and minimize byproducts.

- Bases such as triethylamine or potassium carbonate may be employed to neutralize acids formed during the reaction and facilitate cyclization.

Mechanism

The α-haloester undergoes nucleophilic attack by the thiobenzamide sulfur, followed by intramolecular cyclization to form the thiazole ring. The amino group is introduced via the thiobenzamide moiety.

Representative Example

- A study reported the attempted synthesis of methyl 4-amino-2-(4-chlorophenyl)thiazole-5-carboxylate by condensing methyl bromocyanoacetate with thiobenzamide derivatives. Unexpectedly, the reaction yielded diarylthiadiazoles instead of the targeted thiazole, indicating the sensitivity of the reaction pathway to substituents and conditions.

Alternative Synthetic Method: General Procedure for 2-Amino-5-Substituted Thiazole-4-Carboxylates

Stepwise Synthesis

Reaction Conditions

- Use of anhydrous solvents (ether, THF) at 0°C to room temperature.

- Addition of bases such as triethylamine to neutralize hydrogen halide byproducts.

- Stirring times vary from 30 minutes to several hours depending on scale and substituents.

Yields and Purity

- Yields reported vary widely depending on substituent effects and reaction conditions, with some procedures achieving up to 70–90% purity after recrystallization.

- Purity is confirmed by melting point analysis, NMR, and HRMS.

Detailed Experimental Procedure Example

A typical synthesis of methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate, a close analog, involves:

- Dissolving the precursor compound in anhydrous THF.

- Adding triethylamine at 0°C.

- Dropwise addition of acetyl chloride over 30 minutes.

- Stirring at 0°C followed by warming to room temperature.

- Work-up involving aqueous extraction, pH adjustment, drying over MgSO4.

- Purification by recrystallization from chloroform-methanol mixtures yielding white powder with melting point ~218–220°C.

This method can be adapted for the target compound by substituting appropriate 3-chlorophenyl thiobenzamide derivatives.

Data Tables Summarizing Key Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| α-Haloester | Methyl α-chloroacetoacetate or methyl bromocyanoacetate | Prepared by halogenation of methyl cyanoacetate |

| Thiobenzamide derivative | 3-Chlorophenyl-substituted thioamide | Commercially available or synthesized |

| Solvent | Ethanol, THF, or anhydrous ether | Anhydrous conditions preferred |

| Temperature | 0°C to room temperature | Low temp to minimize side reactions |

| Base | Triethylamine, potassium carbonate | Neutralizes HCl or HBr formed |

| Reaction Time | 30 min to several hours | Depends on scale and substituents |

| Purification | Recrystallization, silica gel chromatography | Ensures high purity |

| Yield | 60–90% | Varies with method and scale |

Notes on Reaction Optimization and Challenges

- Byproduct Formation: Dimerization or oxidation can occur, especially with reactive α-haloesters; controlled temperature and catalyst-free methods help reduce these.

- Substituent Effects: Electron-withdrawing groups like chlorine on the phenyl ring influence reaction rates and product stability.

- Purification: Recrystallization from chloroform/methanol or chromatography is essential to remove unreacted starting materials and side products.

- Scale-Up: Gram-scale synthesis has been reported with maintained yields and purity by careful control of reaction parameters.

Analytical Characterization Supporting Preparation

- NMR Spectroscopy: Proton and carbon NMR confirm thiazole ring formation and substitution pattern.

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular ion peaks consistent with the target compound.

- Melting Point: Typically in the range of 210–220°C for closely related compounds, used as purity indicator.

- Elemental Analysis: Confirms composition matching theoretical values.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-(3-chlorophenyl)thiazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazole derivatives .

Scientific Research Applications

Methyl 2-amino-4-(3-chlorophenyl)thiazole-5-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics.

Industry: The compound is used in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of methyl 2-amino-4-(3-chlorophenyl)thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound binds to enzymes and proteins, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application .

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

The position and nature of substituents on the phenyl ring significantly influence physicochemical and biological properties. Key analogs include:

Variations in the Ester Group

Replacing the methyl ester with ethyl or other groups alters lipophilicity and metabolic stability:

Core Modifications and Additional Functional Groups

Modifications to the thiazole core or adjacent positions drastically alter activity:

- Dibromomethyl Analogs : These compounds (e.g., ) exhibit higher molecular weights and melting points (>360°C for naphthyl derivatives) due to increased van der Waals interactions .

- Trifluoromethyl Derivatives : The CF₃ group enhances lipophilicity and resistance to oxidative metabolism, making such analogs valuable in agrochemicals .

Biological Activity

Methyl 2-amino-4-(3-chlorophenyl)thiazole-5-carboxylate, a thiazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, including anticancer, antibacterial, and anti-inflammatory activities, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Thiazole Ring : A five-membered heterocyclic compound containing sulfur and nitrogen.

- Chlorophenyl Group : The presence of a chlorinated phenyl group enhances its biological activity.

- Carboxylate Group : Contributes to its solubility and interaction with biological targets.

1. Anticancer Activity

Numerous studies have demonstrated the anticancer potential of thiazole derivatives, including this compound. The compound has shown promising results against various cancer cell lines.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| Human glioblastoma | <20 | |

| Human melanoma | <20 | |

| Breast cancer | 7 - 20 | |

| Prostate cancer | <14 |

A structure-activity relationship (SAR) analysis indicated that the chlorophenyl substitution significantly enhances cytotoxicity. The mechanism of action appears to involve apoptosis induction and inhibition of cell proliferation pathways.

2. Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. Research indicates that it exhibits activity against several bacterial strains, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.

The antibacterial mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

3. Anti-inflammatory Activity

In addition to anticancer and antibacterial effects, this compound has shown anti-inflammatory properties in vitro. Studies suggest that it may inhibit pro-inflammatory cytokines and modulate immune responses.

Case Studies

Several case studies highlight the efficacy of this compound in preclinical models:

- A study on human leukemia cells demonstrated significant apoptosis at concentrations as low as , indicating potent anti-leukemic activity .

- Another investigation involving the treatment of human breast cancer cells revealed a marked reduction in cell viability, with morphological changes consistent with apoptosis .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 2-amino-4-(3-chlorophenyl)thiazole-5-carboxylate, and how can reaction conditions be optimized?

- Methodology :

-

Step 1 : Begin with the condensation of dimethyl acetone-1,3-dicarboxylate with thiourea in the presence of sulfuryl chloride to form the thiazole core. This method is adapted from analogous thiazole carboxylate syntheses .

-

Step 2 : Introduce the 3-chlorophenyl group via nucleophilic aromatic substitution or Suzuki coupling, depending on precursor availability.

-

Optimization : Monitor reaction temperature (70–90°C) and solvent polarity (e.g., DMF vs. THF) to improve yield. Use HPLC or TLC to track intermediate purity .

- Critical Parameters :

| Variable | Impact | Optimal Range |

|---|---|---|

| Temperature | Higher temps accelerate ring formation but may degrade intermediates | 70–85°C |

| Solvent | Polar aprotic solvents (DMF) enhance solubility of aromatic intermediates | DMF/THF (3:1) |

Q. How can crystallographic techniques validate the molecular structure of this compound?

- Methodology :

- Data Collection : Use single-crystal X-ray diffraction (SXRD) with SHELXL for refinement . Mercury CSD 2.0 can visualize packing patterns and hydrogen-bonding networks .

- Validation : Compare experimental bond lengths/angles with DFT-calculated values (e.g., using Gaussian 09). Discrepancies >5% warrant re-evaluation of crystallization conditions .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) influence the bioactivity of this compound?

- Methodology :

- SAR Studies : Synthesize analogs with fluoro, bromo, or methyl groups at the 4-phenyl position. Test antimicrobial activity via MIC assays against S. aureus and E. coli.

- Key Findings :

| Substituent | Bioactivity (MIC, μg/mL) | Notes |

|---|---|---|

| 3-Cl (Target) | 12.5 (S. aureus) | Baseline activity |

| 4-F | 6.25 (S. aureus) | Enhanced solubility |

| 2-Br | Inactive | Steric hindrance disrupts target binding |

- Mechanistic Insight : Fluorine’s electronegativity enhances dipole interactions with enzyme active sites, as observed in related thiazole derivatives .

Q. How can computational modeling resolve contradictions in reported enzymatic inhibition data for this compound?

- Methodology :

- Docking Studies : Use AutoDock Vina to simulate binding to E. coli DNA gyrase (PDB: 1KZN). Compare binding energies (ΔG) across studies.

- Contradiction Analysis : Discrepancies may arise from protonation states (e.g., amino group at physiological pH). Adjust tautomeric forms in simulations and validate via isothermal titration calorimetry (ITC) .

Q. What strategies mitigate byproduct formation during large-scale synthesis of this compound?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.